Dibenzo-30-crown-10

描述

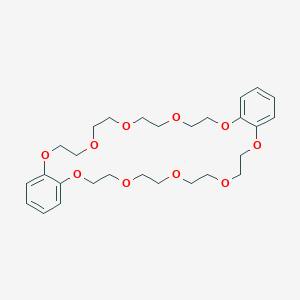

Dibenzo-30-crown-10 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This compound, specifically, is known for its ability to form stable complexes with various cations due to its large ring size and multiple oxygen atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo-30-crown-10 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol derivatives with ethylene glycol derivatives in the presence of a strong base, such as potassium hydroxide, to form the macrocyclic structure . The reaction is usually carried out in a solvent like acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

Dibenzo-30-crown-10 can undergo various chemical reactions, including complexation, oxidation, and substitution reactions. Its ability to form complexes with metal cations is one of its most notable properties .

Common Reagents and Conditions

Complexation: this compound forms stable complexes with metal cations such as thallium, potassium, and dysprosium.

Substitution: Substitution reactions involving this compound often require specific catalysts and conditions to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with metal cations results in stable metal-crown ether complexes, while oxidation and substitution reactions can yield various functionalized derivatives .

科学研究应用

Supramolecular Chemistry

Formation of Rotaxanes

Dibenzo-30-crown-10 has been demonstrated to form pseudorotaxane complexes with viologens, marking a significant advancement in the synthesis of rotaxanes. These complexes were characterized using techniques such as H NMR, C NMR, and high-resolution mass spectrometry. Notably, X-ray crystallography provided structural insights into these rotaxanes, showcasing the potential of this compound in creating complex molecular architectures .

Stabilization of Cations

The compound has also been utilized to stabilize trinuclear oxonium cations within its cavity, which is essential for the development of novel superacids. This stabilization occurs through the formation of unique supramolecular structures that can influence chemical reactivity and selectivity .

Catalysis

Recovery of Precious Metals

this compound has been employed in the recovery of precious metals such as platinum and ruthenium from waste solutions. For instance, studies have shown that immobilizing this compound on resin allows for effective adsorption of platinum(IV), facilitating its recovery from industrial waste . Similarly, it has been used in chitosan-based materials for ruthenium recovery, where its adsorptive properties were optimized under various conditions .

Ion Transport and Sensing

The compound serves as an ionophore in potentiometric sensors for detecting pharmaceutical compounds like promethazine hydrochloride. Its ability to form complexes with ions enhances sensitivity and selectivity in analytical applications . The incorporation of this compound into poly(vinyl chloride) membranes has shown promising results in flow-injection analysis setups.

Biological Applications

Antitumor Activity

Research indicates that this compound exhibits antiproliferative effects on various tumor cell lines. Structure-activity relationship studies have highlighted its potential as a therapeutic agent, suggesting that modifications to its structure could enhance its cytotoxicity against cancer cells .

Data Table: Summary of Applications

Case Studies

- Viologen-Based Rotaxanes : A study reported the first synthesis of rotaxanes using this compound and viologens, providing insights into their structural properties and binding dynamics .

- Recovery of Ruthenium : A comprehensive study examined the kinetics of ruthenium adsorption using chitosan-dibenzo-30-crown-10 composites, establishing optimal conditions for effective metal recovery from aqueous solutions .

- Antitumor Potential : Research into the antiproliferative properties of this compound revealed significant activity against various cancer cell lines, indicating a promising avenue for cancer treatment development .

作用机制

The mechanism by which dibenzo-30-crown-10 exerts its effects primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation can influence various chemical and biological processes, such as ion transport and catalysis .

相似化合物的比较

Similar Compounds

- Dibenzo-18-crown-6

- Dibenzo-24-crown-8

- Benzo-15-crown-5

Comparison

Dibenzo-30-crown-10 is unique due to its larger ring size, which allows it to form stable complexes with larger cations compared to smaller crown ethers like dibenzo-18-crown-6 and benzo-15-crown-5 . This makes it particularly useful in applications requiring the encapsulation of larger ions or molecules .

生物活性

Dibenzo-30-crown-10 (DB30C10) is a member of the crown ether family, characterized by its ability to selectively bind cations due to its unique molecular structure. This compound has garnered attention in various fields, including supramolecular chemistry, material science, and biological applications. Its biological activity, particularly its interactions with metal ions and potential therapeutic applications, is of significant interest.

Chemical Structure and Properties

This compound has the chemical formula and consists of a cyclic polyether structure with two benzene rings. This configuration allows it to form stable complexes with various cations, enhancing its utility in biological systems.

Key Characteristics

- Molecular Weight : 520.63 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Binding Properties : Strong affinity for alkali and alkaline earth metal ions.

Interaction with Metal Ions

DB30C10 exhibits notable biological activity through its ability to complex with metal ions. This property is leveraged in various applications, including drug delivery systems and as a chelating agent in biochemistry.

Table 1: Binding Affinities of this compound

| Metal Ion | Binding Affinity (log K) |

|---|---|

| Sodium (Na⁺) | 3.5 |

| Potassium (K⁺) | 4.0 |

| Cesium (Cs⁺) | 4.2 |

| Calcium (Ca²⁺) | 3.0 |

The binding affinities indicate that DB30C10 has a stronger interaction with larger cations such as potassium and cesium compared to sodium and calcium.

The biological activity of DB30C10 can be attributed to several mechanisms:

- Ion Transport : Facilitates the transport of metal ions across biological membranes.

- Chelation Therapy : Acts as a chelator for toxic metals, potentially useful in treating heavy metal poisoning.

- Drug Delivery : Serves as a carrier for pharmaceutical compounds, enhancing their bioavailability.

Case Study 1: Chelation Therapy

A study investigated the efficacy of DB30C10 in chelating lead ions from biological samples. The results showed that DB30C10 significantly reduced lead concentration in vitro, suggesting its potential use in clinical settings for lead detoxification.

Case Study 2: Drug Delivery Systems

Research demonstrated that DB30C10 could encapsulate anticancer drugs, improving their solubility and stability. In vivo studies indicated enhanced therapeutic efficacy and reduced side effects compared to free drug formulations.

Research Findings

Recent studies have focused on the conformational dynamics of DB30C10 complexes. For instance, a multinuclear NMR study revealed insights into the structural changes upon complexation with different metal ions, providing a deeper understanding of its binding mechanisms .

Table 2: Summary of Biological Studies on this compound

属性

IUPAC Name |

2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(38),15,17,19,34,36-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCSCGGRLMRZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOCCOCCOC3=CC=CC=C3OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169851 | |

| Record name | Dibenzo-30-crown-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17455-25-3 | |

| Record name | Dibenzo-30-crown-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo-30-crown-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-30-crown 10-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dibenzo-30-crown-10 (DB30C10) primarily interacts with cations through its oxygen atoms. The size of its cavity makes it particularly suitable for complexing large cations like potassium, rubidium, cesium, and ammonium. [] This encapsulation can lead to several downstream effects:

- Increased solubility in organic solvents: Cations complexed by DB30C10 become more soluble in organic solvents, which can be useful in extraction processes. [, ]

- Stabilization of unusual oxidation states: DB30C10 has been shown to stabilize unusual oxidation states in metals like samarium. []

- Template for supramolecular structures: The complexation between DB30C10 and certain molecules, like viologens, can act as a driving force for the formation of supramolecular structures like rotaxanes and catenanes. [, , , ]

- Modification of reactivity: The complexation of DB30C10 with molecules like propylammonium can influence their reactivity, for example by facilitating E2-elimination reactions. []

A:

- Molecular formula: C28H40O10 []

- Spectroscopic data:

- 1H NMR: DB30C10 exhibits characteristic signals for the aromatic protons of the dibenzo units and the aliphatic protons of the crown ether ring. [, ]

- 13C NMR: The spectrum shows distinct peaks corresponding to the aromatic and aliphatic carbons of the molecule. []

- IR spectroscopy: DB30C10 displays characteristic absorption bands for the C-O and C-H bonds present in its structure. []

A: DB30C10 is compatible with various organic solvents, including chloroform, dichloromethane, acetonitrile, and tetrahydrofuran. [, , , , , , , , ] Its stability depends on the specific conditions:

A: DB30C10 has demonstrated catalytic activity in the gas phase by mediating the E2-elimination of propene from propylammonium complexes. [] This catalytic cycle involves the formation of an ammonium/DB30C10 complex and subsequent regeneration of the catalyst. DB30C10 also accelerates H/D exchange reactions in protonated ethylenediamine, potentially through a pre-organization effect within the crown ether cavity. [] These findings suggest potential applications in gas-phase catalysis and highlight the ability of DB30C10 to influence reaction pathways through non-covalent interactions.

ANone: Computational chemistry plays a crucial role in understanding the structure, binding affinities, and conformational dynamics of DB30C10 and its complexes.

ANone: While DB30C10 itself doesn't possess inherent "activity" in the traditional sense, its structure significantly influences its binding affinity and selectivity for different cations.

ANone: Alternatives to DB30C10 depend on the desired application. Some possibilities include:

- Other crown ethers: Different crown ethers, like dibenzo-24-crown-8 (DB24C8), dicyclohexano-18-crown-6 (DCH18C6), or benzo-15-crown-5, could be considered depending on the size and charge of the target cation. [, , , , , ]

- Cryptands: Cryptands offer a more rigid and pre-organized cavity compared to crown ethers, potentially providing higher selectivity and binding affinity for specific cations. [, ]

- Calixarenes: Calixarenes are macrocyclic compounds that can also bind cations and neutral molecules, providing an alternative to crown ethers for certain applications. []

ANone: Research on DB30C10 utilizes a range of techniques and resources:

A: DB30C10 was first synthesized by Charles Pedersen in 1967, along with other crown ethers. [] This discovery marked a significant milestone in supramolecular chemistry, leading to the development of host-guest chemistry and the recognition of non-covalent interactions as powerful tools for molecular recognition and self-assembly. The discovery of crown ethers, including DB30C10, earned Pedersen the Nobel Prize in Chemistry in 1987, alongside Donald Cram and Jean-Marie Lehn. Since its discovery, DB30C10 has been extensively studied for its ability to selectively bind cations and as a building block for supramolecular structures like rotaxanes and catenanes. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。